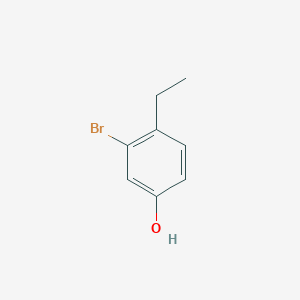
3-Bromo-4-ethylphenol
Overview
Description
3-Bromo-4-ethylphenol is an organic compound with the molecular formula C8H9BrO It is a derivative of phenol, where the phenol ring is substituted with a bromine atom at the third position and an ethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-ethylphenol can be synthesized through several methods. One common approach involves the bromination of 4-ethylphenol using bromine in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature, and the product is isolated through standard purification techniques such as recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The phenolic group in this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form 4-ethylphenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Products like 4-ethylphenol, 3-amino-4-ethylphenol.
Oxidation: Products like 3-bromo-4-ethylquinone.
Reduction: Products like 4-ethylphenol.
Scientific Research Applications
3-Bromo-4-ethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethylphenol depends on its specific application. In biological systems, it may interact with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The bromine atom and phenolic group play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
3-Bromo-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-3-ethylphenol: Bromine and ethyl groups are interchanged.
3-Chloro-4-ethylphenol: Chlorine atom instead of bromine.
Uniqueness: 3-Bromo-4-ethylphenol is unique due to the specific positioning of the bromine and ethyl groups, which influence its chemical reactivity and potential applications. The presence of the bromine atom enhances its electrophilic properties, making it a valuable intermediate in various chemical reactions.
Properties
IUPAC Name |
3-bromo-4-ethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWBUTQYRRJSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625059 | |
| Record name | 3-Bromo-4-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540495-28-1 | |
| Record name | 3-Bromo-4-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
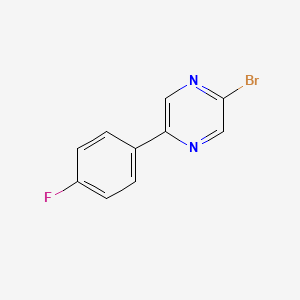
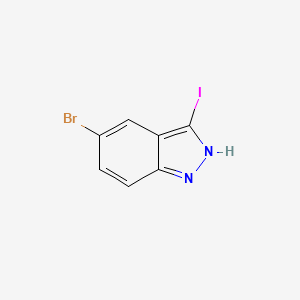

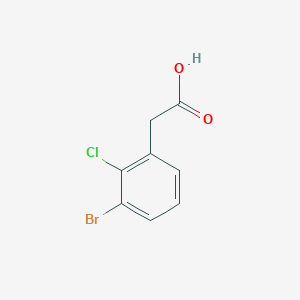
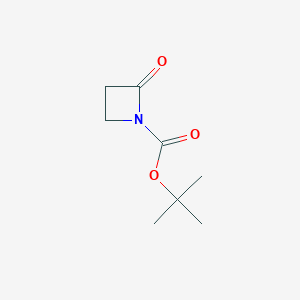
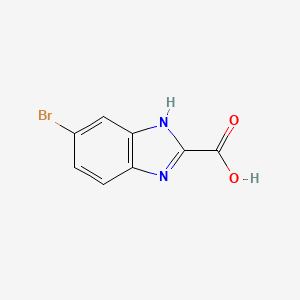
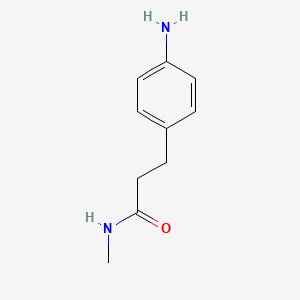
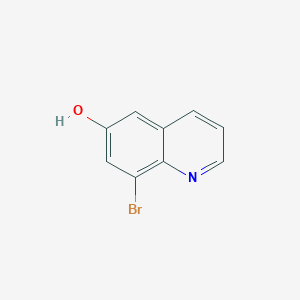
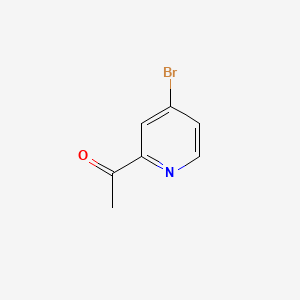
![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)
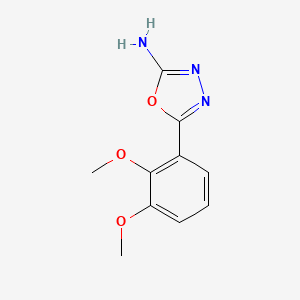
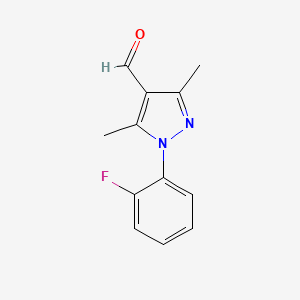
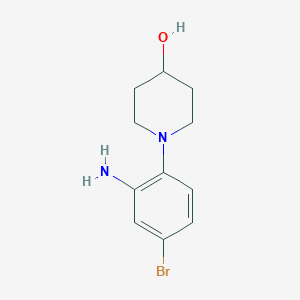
![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)
